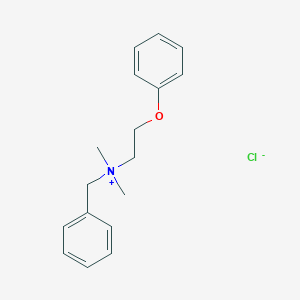
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .
Industrial Production Methods
Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties
Wirkmechanismus
The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Miramistin: Known for its broad-spectrum antimicrobial activity.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
13928-81-9 |
|---|---|
Molekularformel |
C17H22ClNO |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Synonyme |
Bephenium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















